3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide
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Overview
Description
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide is an organic compound with the molecular formula C16H16ClNOS It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide typically involves the following steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Amidation reaction: The intermediate is then reacted with 3-methylsulfanylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide involves its interaction with specific molecular targets. The sulfanyl and chlorophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)sulfanyl-N-(4-methylsulfanylphenyl)propanamide
- 3-(4-chlorophenyl)sulfanyl-N-(2-methoxy-4-nitrophenyl)propanamide
- 3-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)propanamide
Uniqueness
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide is unique due to the presence of both chlorophenyl and methylsulfanyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c1-20-15-4-2-3-13(11-15)18-16(19)9-10-21-14-7-5-12(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFLZGMXQYOYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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